methyl 3-bromo-1H-indole-2-carboxylate
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Description
Scientific Research Applications
Synthesis Techniques and Applications
Efficient Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(II) as a catalyst, has been reported. This method features a simple procedure with good to excellent yields, highlighting its efficiency in preparing indole derivatives (Akbari & Faryabi, 2023).
Photophysical Studies : Indole derivatives synthesized from β-brominated dehydroamino acids showed promising photophysical properties, indicating potential as fluorescent probes. Their interaction with fluoride anions demonstrated selective spectral changes, showcasing their application in fluorescence studies (Pereira et al., 2010).
Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been investigated for their anti-cancer properties. Two new derivatives synthesized showed inhibition of growth in melanoma, renal, and breast cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).
Thermodynamic Properties : The thermodynamic properties of alkyl 1H-indole carboxylate derivatives have been extensively studied. This includes the determination of standard molar enthalpies of formation and sublimation, contributing to a deeper understanding of these compounds (Carvalho et al., 2016).
Novel Synthetic Routes : Innovative methods for synthesizing 2-(hetero)aryl-substituted thieno[3,2-b]indoles have been developed. This includes the Fiesselmann synthesis and Fischer indolization, expanding the scope of indole chemistry (Irgashev et al., 2018).
Chemical Properties and Reactions
Reactivity and Transformations : The reactivity of methyl indole-3-carboxylate with bromine has been studied, leading to the regioselective synthesis of dibromoindoles. These compounds have applications in the synthesis of natural and non-natural indole derivatives (Parsons et al., 2011).
Complex Formation and Applications : Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives. The reactions with various isocyanates and isothiocyanates led to the formation of compounds with potential applications in medicinal chemistry (Shestakov et al., 2009).
properties
IUPAC Name |
methyl 3-bromo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMMQAVWOFUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377401 |
Source
|
Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1H-indole-2-carboxylate | |
CAS RN |
220664-31-3 |
Source
|
Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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